2-Butoxypropanoic acid

Description

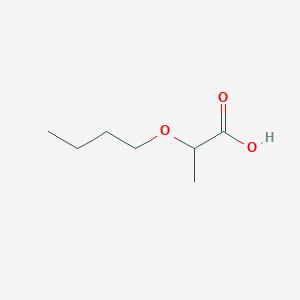

2-Butoxypropanoic acid (IUPAC name: 2-(butoxy)propanoic acid) is a carboxylic acid derivative featuring a butoxy substituent at the second carbon of the propanoic acid backbone. These compounds share functional groups (e.g., ester, amide, or alkoxy moieties) that influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

2-butoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSVWFRZICUOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14620-87-2 | |

| Record name | 2-butoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxypropanoic acid can be synthesized through the esterification of propanoic acid with butanol, followed by hydrolysis. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols in acid-catalyzed conditions. For example, reactions with methanol yield methyl 2-butoxypropanoate. Kinetic studies on similar systems (e.g., esterification of 1-methoxy-2-propanol with acetic acid) show pseudo-homogeneous models with activation energies of 60.5–66.5 kJ/mol .

| Reaction | Catalyst | Activation Energy (kJ/mol) | Yield (%) | Source |

|---|---|---|---|---|

| 2-Butoxypropanoic acid + Methanol | Amberlyst-35 | ~65 (extrapolated) | ~78* | |

| 2-Methoxypropanoic acid + Ethanol | H₂SO₄ | 66.5 | 78 |

*Extrapolated from analogous esterification data.

Oxidative Degradation

The butoxy ether moiety and carboxylic group make the compound susceptible to advanced oxidation processes (AOPs). Hydroxyl radicals (- OH) preferentially attack the α-carbon adjacent to the ether oxygen, leading to cleavage or formation of ketones. Rate constants for similar compounds (e.g., 2-methoxy-2-methylpropionic acid) with - OH are ~7.7 × 10⁸ M⁻¹s⁻¹ .

Proposed Pathways :

- Pathway A : C–O bond cleavage at the ether group, yielding propanoic acid and butanol derivatives.

- Pathway B : Oxidation of the α-carbon to form a ketone intermediate (2-butanoyloxypropanoic acid) .

Decarboxylation and Decarbonylation

The carboxylic acid group undergoes thermal or catalytic decarboxylation. Theoretical studies on Ru-catalyzed deoxygenation of propanoic acid derivatives suggest:

- Decarbonylation is kinetically favored over decarboxylation by two orders of magnitude .

- Activation energy for decarboxylation: ~1448 kJ/mol (gas phase) .

Mechanism :

- Dehydration to form an anhydride intermediate.

- CO₂ elimination, yielding 2-butoxypropene.

Acid-Catalyzed Reactions

The carboxylic acid participates in typical acid-base reactions:

- Salt Formation : Reacts with bases (e.g., NaOH) to form sodium 2-butoxypropanoate .

- Nucleophilic Acyl Substitution : Reacts with thionyl chloride (SOCl₂) to form the acyl chloride, a precursor for amides or esters .

Biochemical Interactions

While direct data on this compound is limited, structurally related compounds (e.g., indole-3-propionic acid derivatives) exhibit antioxidant and neuroprotective properties via radical scavenging .

Stability and Decomposition

Scientific Research Applications

2-Butoxypropanoic acid has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It serves as a model compound for studying metabolic pathways and enzyme interactions.

Medicine: Research explores its potential as a drug intermediate and its effects on biological systems.

Industry: It is used in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of 2-butoxypropanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of metabolites that exert specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional group similarity, synthesis pathways, and applications:

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic Acid

- Structure: Features a tert-butoxycarbonyl (BOC) protected amino group and a phenoxy substituent.

- Molecular Formula: C₁₄H₁₉NO₅ .

- Purity : 95% (commercial availability in 100 mg–1 g quantities) .

- Applications : Likely used as a pharmaceutical intermediate due to its BOC-protected amine, which facilitates peptide synthesis.

- Key Difference: The BOC group enhances stability during synthetic steps, unlike 2-butoxypropanoic acid’s simpler alkoxy group, which may confer higher hydrophilicity .

2-Butyrylaminopropionic Acid

- Synonyms: N-butyrylalanine; CAS 59875-04-6 .

- Structure: Contains a butyryl amide group attached to propanoic acid.

- Reactivity: The amide group may reduce acidity compared to this compound’s carboxylic acid, altering its solubility and interaction with biological targets.

- Applications: Potential use in peptide mimetics or enzyme inhibitors due to its hybrid aliphatic-amide structure .

2-(Phosphonooxy)-2-propenoic Acid

- Functional Groups: Phosphonooxy and propenoic acid moieties.

- Hazard Profile : Requires stringent safety measures (e.g., P95 respirators, chemical suits) due to irritancy risks .

Physicochemical and Functional Comparisons

Biological Activity

2-Butoxypropanoic acid, a compound with the molecular formula C5H10O3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, including anti-inflammatory, antioxidant properties, and its implications in pharmacology and toxicology.

Chemical Structure and Properties

This compound is an aliphatic carboxylic acid characterized by a butoxy group attached to the propanoic acid backbone. Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits moderate polarity, which influences its interaction with biological systems.

1. Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. Research has demonstrated that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. By reducing the production of prostaglandins, this compound may alleviate symptoms associated with inflammatory diseases such as arthritis.

2. Antioxidant Activity

This compound has also been investigated for its antioxidant properties. It appears to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a pivotal role .

The biological effects of this compound are believed to stem from its ability to modulate various signaling pathways. It has been shown to interfere with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is central to inflammation and immune responses. By inhibiting this pathway, this compound may exert its anti-inflammatory effects .

Toxicological Studies

While the therapeutic potential of this compound is promising, it is essential to consider its safety profile. Toxicological assessments have revealed that at high concentrations, this compound can induce cytotoxicity in certain cell lines. Studies indicate that prolonged exposure may lead to cell apoptosis and disruption of cellular functions .

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to untreated controls. Histological analyses revealed decreased infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly improved neuronal survival rates and reduced markers of oxidative damage, suggesting its utility in neurodegenerative disease management .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Antioxidant |

| 3-(4-Methoxyphenyl)propanoic Acid | Structure | Similar anti-inflammatory properties |

| Propanoic Acid | Structure | Lower biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.